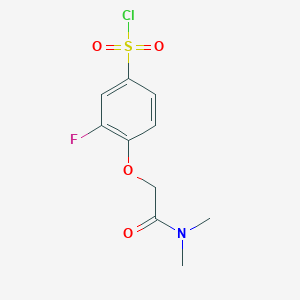
4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a dimethylcarbamoyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride typically involves the reaction of 4-hydroxy-3-fluorobenzenesulfonyl chloride with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Hydroxy-3-fluorobenzenesulfonyl chloride+Dimethylcarbamoyl chloride→4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Anhydrous solvents such as dichloromethane or acetonitrile are typically used to prevent hydrolysis.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate nucleophilic substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
科学研究应用
4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the development of advanced materials with specific functional properties.
作用机制
The mechanism of action of 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Similar Compounds
4-(Dimethylcarbamoylmethoxy)benzenesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzenesulfonyl chloride: Lacks the dimethylcarbamoyl group, leading to different applications and reactivity.
Uniqueness
The presence of both the dimethylcarbamoyl group and the fluorine atom in 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride imparts unique reactivity and properties, making it a valuable compound in various chemical and industrial applications.
生物活性
4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClFNO3S
- Molecular Weight : 285.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of target proteins. This property may enable the compound to act as an inhibitor or modulator in biochemical pathways.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis. It is hypothesized that this compound may exhibit similar effects.
-
Anticancer Potential :
- Preliminary studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by activating caspase pathways. The specific interactions of this compound with cancer cell lines need further investigation.
-
Enzyme Inhibition :
- The compound may serve as a biochemical probe to study enzyme interactions, particularly in pathways involving serine proteases and other enzymes sensitive to sulfonyl modifications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of serine proteases |
Case Study 1: Antimicrobial Testing
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of peptidoglycan synthesis, suggesting that this compound may share this mechanism.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on various cancer cell lines have shown that sulfonyl chlorides can activate apoptotic pathways. Further research is needed to establish the specific apoptotic pathways activated by this compound.
属性
IUPAC Name |
4-[2-(dimethylamino)-2-oxoethoxy]-3-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO4S/c1-13(2)10(14)6-17-9-4-3-7(5-8(9)12)18(11,15)16/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYHEDFLGOVSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














